REACTION_CXSMILES
|
O1CCCC1.C([O:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:22]=1[N:21]([CH3:23])[C:20]([C:24]([O:26][CH3:27])=[O:25])=[CH:19]2)C1C=CC=CC=1>[Pd].CO>[OH:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:22]=1[N:21]([CH3:23])[C:20]([C:24]([O:26][CH3:27])=[O:25])=[CH:19]2
|
Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC=C2C=C(N(C12)C)C(=O)OC
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Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was performed at ambient temperature under normal pressure
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
FILTRATION
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Details
|
the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=C2C=C(N(C12)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 101.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |